5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. [] This compound is classified as a non-peptide tachykinin antagonist. [] In scientific research, Aprepitant serves as a valuable tool for investigating the physiological and pathological roles of the NK1 receptor and substance P, a neuropeptide neurotransmitter, in various biological systems. []
5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with significant pharmaceutical implications. It is categorized under the class of triazole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound is particularly noted for its role as an antiemetic agent, being structurally related to Aprepitant, a drug used to prevent nausea and vomiting caused by chemotherapy.
The synthesis of 5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one typically involves several steps:
A specific example of the synthetic route involves mixing a morpholine derivative with a chloromethyltriazole in DMF under basic conditions provided by potassium carbonate. The reaction typically yields the desired triazole derivative after purification steps such as filtration and drying .
The molecular structure of 5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one can be represented as follows:
The InChI key for this compound is ATALOFNDEOCMKK-OITMNORJSA-N, which provides a unique identifier for chemical databases .
The compound undergoes various chemical reactions typical for triazole derivatives. These may include:
Specific reaction conditions can lead to different derivatives or degradation products depending on environmental factors such as pH and temperature.
The mechanism of action of 5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one primarily involves antagonism at neurokinin receptors (NK1), which play a crucial role in mediating nausea and vomiting pathways. By blocking these receptors, the compound effectively reduces emetic responses triggered by chemotherapy agents.
Relevant data indicates that the compound has low gastrointestinal absorption but significant interaction potential with cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), impacting its pharmacokinetics .
5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one is primarily utilized in pharmaceutical research as an antiemetic agent. Its structural similarity to Aprepitant makes it valuable for studying receptor interactions and developing new formulations aimed at improving efficacy against chemotherapy-induced nausea.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3